molecular formula C22H29N3O4 B5472614 N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide

Cat. No.: B5472614
M. Wt: 399.5 g/mol
InChI Key: QOHGNTRASKEJSN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a piperazine ring, a methoxybenzyl group, and a dimethoxyphenyl group. Such compounds are often studied for their potential pharmacological properties and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions using appropriate benzyl halides.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can occur at the acetamide linkage, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanamide: Similar structure with an ethanamide linkage.

    N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]propionamide: Similar structure with a propionamide linkage.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-27-18-6-4-5-17(13-18)15-24-9-11-25(12-10-24)16-22(26)23-20-8-7-19(28-2)14-21(20)29-3/h4-8,13-14H,9-12,15-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHGNTRASKEJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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